molecular formula C14H15F3N2OS B15114382 6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole

6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B15114382
M. Wt: 316.34 g/mol
InChI Key: FWJIZYDASIXCCZ-UHFFFAOYSA-N
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Description

6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxy group and a trifluoromethyl piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole core through a cyclization reaction, followed by the introduction of the methoxy group via methylation. The trifluoromethyl piperidine moiety is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated benzothiazole derivative, while reduction of the benzothiazole ring can produce a dihydrobenzothiazole compound.

Scientific Research Applications

6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets in the body. The trifluoromethyl piperidine moiety is known to enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole: Lacks the methoxy group, which may affect its biological activity.

    6-Methoxy-1,3-benzothiazole: Lacks the trifluoromethyl piperidine moiety, which may reduce its membrane permeability.

    2-[4-(Methyl)piperidin-1-yl]-1,3-benzothiazole: Substitutes the trifluoromethyl group with a methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the methoxy group and the trifluoromethyl piperidine moiety in 6-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole makes it unique. These functional groups contribute to its enhanced biological activity and membrane permeability, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H15F3N2OS

Molecular Weight

316.34 g/mol

IUPAC Name

6-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C14H15F3N2OS/c1-20-10-2-3-11-12(8-10)21-13(18-11)19-6-4-9(5-7-19)14(15,16)17/h2-3,8-9H,4-7H2,1H3

InChI Key

FWJIZYDASIXCCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(F)(F)F

Origin of Product

United States

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